molecular formula C30H31N3O3 B4295975 (2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE

(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE

Cat. No.: B4295975
M. Wt: 481.6 g/mol
InChI Key: YLYITAIJAPQYGM-USHMODERSA-N
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Description

(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE is a complex organic compound that features a combination of indole and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE typically involves the coupling of an indole derivative with a benzamide derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-acetic acid derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions include various substituted indole derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities . The benzamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE is unique due to its specific combination of indole and benzamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(Z)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxo-1-(4-propan-2-yloxyphenyl)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-20(2)36-24-15-13-22(14-16-24)19-28(33-29(34)23-9-5-4-6-10-23)30(35)31-18-17-25-21(3)32-27-12-8-7-11-26(25)27/h4-16,19-20,32H,17-18H2,1-3H3,(H,31,35)(H,33,34)/b28-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYITAIJAPQYGM-USHMODERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)OC(C)C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=C(C=C3)OC(C)C)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE
Reactant of Route 5
Reactant of Route 5
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDE

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